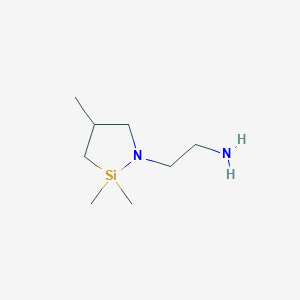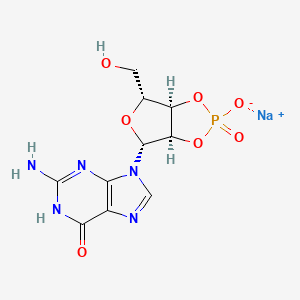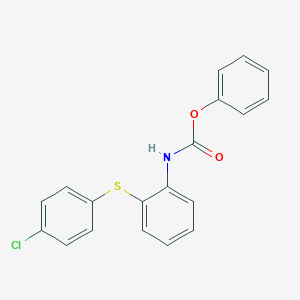
1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- is a compound that belongs to the class of azasilacyclopentanes. These compounds are characterized by the presence of a silicon-nitrogen (Si-N) bond within a five-membered ring structure. The unique properties of azasilacyclopentanes make them valuable in various applications, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- can be synthesized through the intramolecular condensation of 3-aminopropylalkoxysilanes. This reaction typically involves heating the starting materials for an extended period, which can be accelerated by the addition of hexamethyldisilazane (HMDS) . The product is a cyclic N-aminosilane that is highly reactive and tends to undergo ring-opening polymerization .
Industrial Production Methods
In industrial settings, the synthesis of 1-aza-2-silacyclopentanes often involves the use of 3-aminopropyltriethoxysilane as a precursor. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may also involve the use of catalysts and specific reaction conditions to control the formation of the desired cyclic structure .
Chemical Reactions Analysis
Types of Reactions
1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Insertion Reactions: Phenylisocyanate can insert into the Si-N bonds of the compound, forming seven-membered heterocycles.
Polymerization: The compound is prone to ring-opening polymerization, especially under certain conditions.
Common Reagents and Conditions
Phenylisocyanate: Used in insertion reactions to form heterocycles.
Hexamethyldisilazane (HMDS): Used to accelerate the intramolecular condensation reactions.
Major Products Formed
Seven-membered Heterocycles: Formed through the insertion of phenylisocyanate into the Si-N bonds.
Polymeric Structures: Resulting from ring-opening polymerization.
Scientific Research Applications
1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- has several scientific research applications:
Materials Science: Used in the modification of conjugated diene rubbers and surface properties of polymers.
Organic Synthesis: Employed as a building block in the synthesis of various organic compounds.
Polymer Chemistry: Utilized in the production of thermoplastic rubbers through polymerization with polyols.
Mechanism of Action
The mechanism of action of 1-aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- involves the formation and reactivity of the Si-N bond. The compound’s reactivity is influenced by the steric and electronic properties of the silicon and nitrogen atoms. The Si-N bond can undergo various reactions, including insertion and substitution, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1-Aza-2-silacyclopentane-1-ethanamine, 2,2-dimethoxy-: Another derivative of azasilacyclopentane with different substituents.
1-(Trimethylsilyl)-2-methyl-2-methoxy-1-aza-2-silacyclopentane: Formed through the interaction of 3-aminopropylmethyldimethoxysilane with hexamethyldisilazane.
Uniqueness
1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- is unique due to its specific substituents, which influence its reactivity and applications. The presence of the trimethyl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(2,2,4-trimethylazasilolidin-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2Si/c1-8-6-10(5-4-9)11(2,3)7-8/h8H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPCETSHFUXWEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN([Si](C1)(C)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
